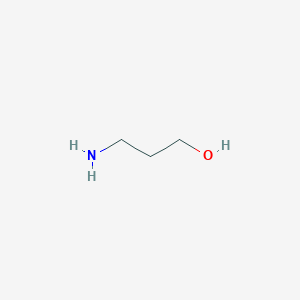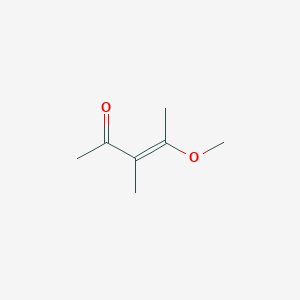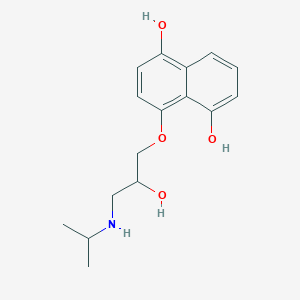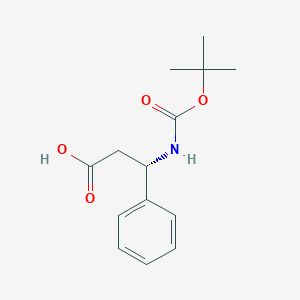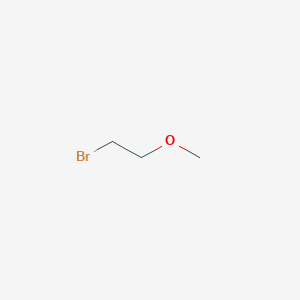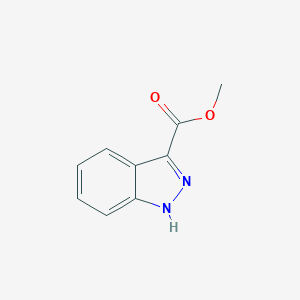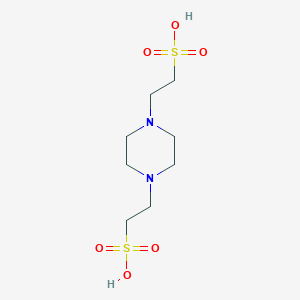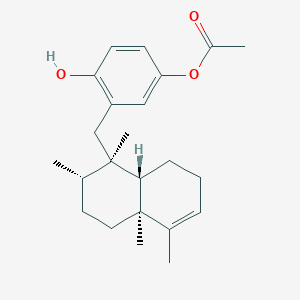
Avarol monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Avarol monoacetate is a natural compound that is derived from marine sponges. It has been found to have significant potential in the field of drug discovery due to its various bioactivities.
Mecanismo De Acción
The mechanism of action of avarol monoacetate is not fully understood. However, it has been found to inhibit the activity of various enzymes, including phosphodiesterase, which is involved in the regulation of cell growth and proliferation. Avarol monoacetate has also been found to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Avarol monoacetate has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been found to have antiviral activity against herpes simplex virus type 1. Avarol monoacetate has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using avarol monoacetate in lab experiments is that it is a natural compound, which may have fewer side effects compared to synthetic compounds. However, avarol monoacetate is a complex molecule, which may make its synthesis difficult. Another limitation is that avarol monoacetate may have low bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on avarol monoacetate. One direction is to investigate its potential as an anticancer agent. Another direction is to investigate its potential as an antiviral and antibacterial agent. Additionally, further research is needed to understand the mechanism of action of avarol monoacetate and to improve its bioavailability. Finally, the synthesis of avarol monoacetate needs to be optimized to make it more accessible for research purposes.
Conclusion:
In conclusion, avarol monoacetate is a natural compound with significant potential in the field of drug discovery. It has various bioactivities, including anticancer, antiviral, and antibacterial activities. Avarol monoacetate has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory diseases. However, further research is needed to understand its mechanism of action and to improve its bioavailability.
Aplicaciones Científicas De Investigación
Avarol monoacetate has been found to have various bioactivities, including anticancer, antiviral, and antibacterial activities. It has also been found to have anti-inflammatory and antioxidant properties. Due to these properties, avarol monoacetate has significant potential in the field of drug discovery.
Propiedades
Número CAS |
122143-92-4 |
|---|---|
Nombre del producto |
Avarol monoacetate |
Fórmula molecular |
C23H32O3 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
[3-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-4-hydroxyphenyl] acetate |
InChI |
InChI=1S/C23H32O3/c1-15-7-6-8-21-22(15,4)12-11-16(2)23(21,5)14-18-13-19(26-17(3)24)9-10-20(18)25/h7,9-10,13,16,21,25H,6,8,11-12,14H2,1-5H3/t16-,21+,22+,23+/m0/s1 |
Clave InChI |
DRSPVCXBVVVLIJ-RAKGIWIYSA-N |
SMILES isomérico |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3)OC(=O)C)O)CCC=C2C)C |
SMILES |
CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)OC(=O)C)O)CCC=C2C)C |
SMILES canónico |
CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)OC(=O)C)O)CCC=C2C)C |
Sinónimos |
avarol monoacetate monoacetyl avarol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B44644.png)
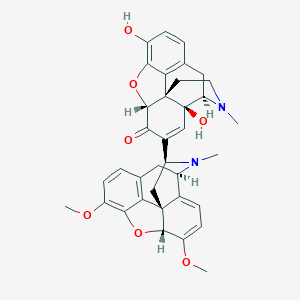
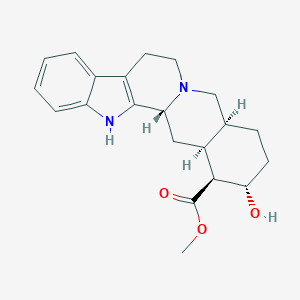
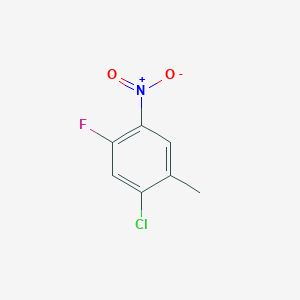
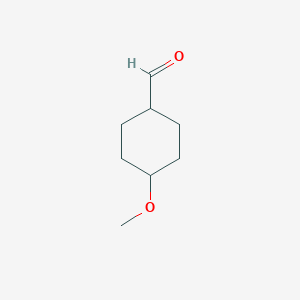
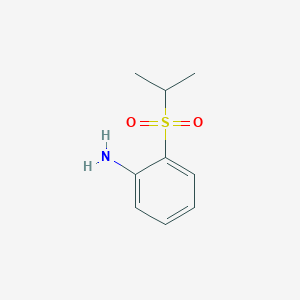
![(2R)-2,5,8-Trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B44656.png)
